Nigrocin-6N protein precursor, partial
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IPFVASVAAEMMHHVYCAASKRC |
Origin of Product |
United States |
Molecular Discovery and Genomic Characterization of Nigrocin 6n Protein Precursor
Methodological Approaches for Precursor Identification
The identification of antimicrobial peptide precursors like Nigrocin-6N relies on a combination of advanced molecular biology and bioinformatics techniques. These approaches allow researchers to isolate and characterize the genetic material encoding these peptides from complex biological samples.
Molecular Cloning and cDNA Library Screening in Amphibian Species
A primary method for discovering novel antimicrobial peptides and their precursors is through the construction and screening of cDNA libraries from amphibian skin. nih.govnih.gov The skin of amphibians is a rich source of bioactive peptides, which are secreted as a defense mechanism. nih.gov
The process typically begins with the induction of peptide secretion from the amphibian, for instance, from species like the black-spotted frog (Pelophylax nigromaculatus), where nigrocins have been identified. nih.govnih.gov The collected secretions are then used to isolate messenger RNA (mRNA), which is subsequently reverse-transcribed into complementary DNA (cDNA). This cDNA is then cloned into vectors to create a cDNA library, a collection of all the expressed genes in the tissue at that time.
This library is then screened using various techniques to identify clones containing the gene of interest. Historically, this involved using probes with sequences similar to known antimicrobial peptides. More modern approaches may involve high-throughput sequencing of the entire library. Through this methodology, the full-length precursor sequences, which include the signal peptide, propeptide, and the mature peptide, can be elucidated. nih.gov
Transcriptomic and Proteomic Strategies for Precursor Elucidation
Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell or tissue, has become a powerful tool for the large-scale discovery of antimicrobial peptides. nih.gov By sequencing the entire transcriptome of amphibian skin, researchers can identify a multitude of different AMP precursor sequences simultaneously. A study analyzing the transcriptomes of three frog species, including Pelophylax nigromaculatus, successfully identified 106 AMP cDNA sequences encoding 38 mature peptides from 13 families, one of which was the Nigrocin-6N family. nih.gov This approach not only identifies the precursor sequence but also provides insights into the relative expression levels of different AMP genes. nih.gov
Proteomic analysis, which focuses on the study of all the proteins present in a biological sample, complements transcriptomics. researchgate.net By analyzing the peptide content of amphibian skin secretions using techniques like mass spectrometry, the mature antimicrobial peptides can be directly identified. The amino acid sequence obtained from proteomics can then be used to design probes for screening cDNA libraries or to search transcriptomic data to find the corresponding precursor gene.
Genomic Organization and Gene Family Analysis
The genes encoding Nigrocin-6N and other amphibian antimicrobial peptides exhibit a conserved genomic structure and are part of larger gene families that have evolved through gene duplication and diversification.
Exon-Intron Architecture of the Nigrocin-6N Precursor Gene
The gene encoding the Nigrocin-6N precursor is expected to follow the typical exon-intron structure observed for many amphibian antimicrobial peptide genes. ias.ac.in Generally, these genes are composed of two exons separated by an intron. ias.ac.in The first exon typically encodes the 5' untranslated region and the signal peptide. ias.ac.in The signal peptide is a short, N-terminal sequence that directs the precursor protein into the secretory pathway and is cleaved off during this process. ias.ac.in The second exon encodes the acidic propeptide and the C-terminal mature antimicrobial peptide. ias.ac.in The acidic propeptide is thought to play a role in keeping the mature peptide inactive until it is secreted.
A highly conserved feature within the nigrocin family is the "Rana box," a heptapeptide (B1575542) motif with the sequence Cys-Gly-Leu-X-Gly-Leu-Cys, located at the C-terminus of the mature peptide. nih.gov This motif forms a disulfide bridge that is crucial for the peptide's structure and function. nih.govnih.gov
Identification of Orthologs and Paralogs within the Nigrocin Family
The Nigrocin-6N gene is part of the larger nigrocin gene family, which includes numerous related peptides found across different amphibian species. nih.govnih.gov These related genes can be classified as either orthologs or paralogs. Orthologs are genes in different species that evolved from a common ancestral gene and often retain a similar function. Paralogs are genes within the same species that have arisen from gene duplication events and may have evolved new functions.
The identification of orthologs and paralogs is crucial for understanding the evolutionary history and functional diversification of the nigrocin family. This is typically achieved through comparative genomic and bioinformatic analyses. bioconductor.orgyoutube.com By comparing the DNA and protein sequences of different nigrocin genes, researchers can construct phylogenetic trees that illustrate their evolutionary relationships. Tools like OrthoVenn3 and the orthogene R package can be utilized to systematically identify orthologous and paralogous gene clusters from genomic and transcriptomic data. bioconductor.orgyoutube.com
A study on the diversity of antimicrobial peptides in three frog species noted that the Nigrocin-6N family in Pelophylax nigromaculatus is particularly rich in the hydrophobic amino acid, Alanine. nih.gov This variation in amino acid composition among different nigrocin families suggests functional diversification following gene duplication.
Transcriptional Regulation of Nigrocin-6N Precursor Gene Expression
The expression of the Nigrocin-6N precursor gene is likely tightly regulated to ensure that the antimicrobial peptide is produced when needed, for instance, in response to injury or infection. While specific studies on the transcriptional regulation of Nigrocin-6N are limited, general principles of AMP gene regulation in amphibians can be inferred.
The expression of AMPs is a key component of the innate immune response. It is plausible that the transcription of the Nigrocin-6N gene is induced by pathogen-associated molecular patterns (PAMPs), such as components of bacterial or fungal cell walls. This induction would be mediated by transcription factors that bind to specific regulatory elements in the promoter region of the gene, initiating the transcription of the precursor mRNA. The diversity of AMPs within a single frog species, as seen with the multiple nigrocin families in P. nigromaculatus, suggests a complex regulatory system that allows for a tailored response to different types of pathogens. nih.govresearchgate.net Further research is needed to elucidate the specific signaling pathways and transcription factors involved in the regulation of Nigrocin-6N gene expression.
Analysis of Promoter Elements and Regulatory Sequences
A thorough understanding of gene expression begins with the analysis of the promoter region, a critical segment of DNA that initiates transcription. While direct genomic and transcriptomic data for the Nigrocin-6N protein precursor, partial gene is not extensively detailed in publicly available scientific literature, we can infer potential regulatory frameworks by examining the well-characterized genetics of other amphibian antimicrobial peptide precursors.
Typically, the genes encoding amphibian AMPs, such as those for magainins and dermaseptins, possess a conserved architecture. The precursor protein is generally composed of a signal peptide, an acidic pro-region, and the C-terminal mature antimicrobial peptide. The gene itself is often structured with exons and introns, and the promoter region, located upstream of the transcription start site, contains a variety of cis-regulatory elements. These elements are specific DNA sequences that serve as binding sites for transcription factors, the proteins that modulate the rate of transcription.
In the context of amphibian AMPs, several key regulatory elements have been identified in promoter regions. For instance, studies on the Xenopus laevis magainin genes have revealed conserved regulatory elements, sometimes referred to as CRE1 and CRE2. These elements are crucial for the regulation of AMP gene expression. The CRE1 locus, for example, has been found to contain binding sites for transcription factors such as c-Fos and c-Jun, which are known to be involved in cellular responses to stress and infection.
Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) binding site is another common feature in the promoters of immune-related genes, including those for some amphibian AMPs. The NF-κB signaling pathway is a cornerstone of the innate immune response across a wide range of species, and its activation often leads to the rapid transcription of genes involved in inflammation and host defense.
While the specific promoter elements for the Nigrocin-6N precursor gene have not been explicitly mapped, it is highly probable that its regulation involves a combination of such conserved transcription factor binding sites. Future research involving the isolation and sequencing of the full-length gene and its upstream regulatory regions from the source organism will be necessary to create a detailed map of its promoter and identify the precise regulatory sequences that control its expression.
Table 1: Putative Regulatory Elements in Amphibian Antimicrobial Peptide Gene Promoters
| Regulatory Element | Associated Transcription Factors | Potential Function in AMP Gene Regulation |
| CRE1-like sequences | c-Fos, c-Jun (AP-1 complex) | Response to stress, infection, and cellular signaling |
| CRE2-like sequences | C/EBP (CCAAT/enhancer-binding protein) | Regulation of immune and inflammatory responses |
| NF-κB binding sites | NF-κB family proteins | Induction of gene expression during innate immune responses |
| TATA Box | TATA-binding protein (TBP) | Core promoter element for the assembly of the transcription machinery |
This table represents a generalized overview based on studies of various amphibian AMP genes and serves as a predictive framework in the absence of specific data for the Nigrocin-6N protein precursor.
Environmental and Physiological Modulators of Precursor Gene Transcription
The expression of antimicrobial peptides is not constitutive but is instead dynamically regulated by a variety of external and internal cues. This ensures that the energetic cost of producing these defense molecules is incurred primarily when needed. The transcription of the Nigrocin-6N protein precursor gene is likely influenced by a similar array of environmental and physiological modulators.
Environmental Modulators:
The primary environmental driver for the upregulation of AMP gene transcription in amphibians is exposure to pathogens. The skin, being in constant contact with the environment, is a major portal for microbial invasion.
Microbial Exposure: Contact with bacteria, fungi, and other microorganisms is a potent stimulus for the synthesis and secretion of AMPs. It is hypothesized that pattern recognition receptors (PRRs) on the surface of amphibian skin cells recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria. This recognition triggers intracellular signaling cascades that lead to the activation of transcription factors like NF-κB, which in turn drive the expression of AMP genes. Therefore, an increase in the microbial load in the amphibian's habitat would likely lead to an elevated transcription of the Nigrocin-6N precursor gene.
Seasonal Changes: Environmental conditions that vary with the seasons, such as temperature and humidity, can impact both the amphibian's physiology and the prevalence of environmental pathogens. Some studies have shown seasonal variations in the levels of AMPs in amphibian skin secretions. For instance, peptide production might be higher during warmer, more humid seasons when microbial growth is more prolific.
Physiological Modulators:
An amphibian's internal state also plays a crucial role in regulating the expression of its defense peptides.
Developmental Stage: The complement and concentration of AMPs can differ between larval stages (tadpoles) and adult frogs. This is likely due to the different environments they inhabit (aquatic vs. terrestrial) and the distinct pathogens they encounter. The transcriptional regulation of the Nigrocin-6N precursor may, therefore, be developmentally controlled.
Stress and Injury: Physical injury or physiological stress can induce the release of stored AMPs and may also stimulate their de novo synthesis. Stress hormones, such as corticosteroids, can have complex, often modulatory, effects on the immune system, including the expression of AMPs. An injury that breaches the skin barrier would provide a direct and potent signal for the upregulation of local AMP production to prevent infection.
Biosynthesis and Post Translational Processing of Nigrocin 6n Protein Precursor
Ribosomal Synthesis of the Full-Length Precursor Peptide
Like all proteins, the Nigrocin-6N protein precursor is synthesized on ribosomes through the process of translation. The genetic information encoded in the corresponding messenger RNA (mRNA) is read by the ribosome, which assembles amino acids in the correct sequence to form the full-length polypeptide chain. This initial product is an inactive prepropeptide. nih.gov
The identification and characterization of the cDNA that encodes for this precursor are often achieved through "shotgun" molecular cloning techniques. evitachem.com This involves creating a cDNA library from relevant tissues, such as the skin of frog species known to produce these peptides, and then screening this library to find the sequence encoding the Nigrocin-6N precursor. evitachem.com The precursor typically contains three distinct domains: an N-terminal signal peptide, an acidic intervening sequence, and the C-terminal sequence of the mature, functional peptide.
Role of Signal Peptides in Subcellular Localization and Secretion
The N-terminal region of the newly synthesized Nigrocin-6N precursor contains a signal peptide, a short sequence of amino acids that acts as a molecular address label. researchgate.netnih.gov This signal peptide is crucial for directing the precursor protein into the secretory pathway. As the precursor is being synthesized, the signal peptide is recognized by cellular machinery that guides the ribosome to the endoplasmic reticulum (ER). The precursor protein is then translocated into the lumen of the ER, the first step towards its eventual secretion from the cell. nih.govnih.govresearchgate.net
Once inside the secretory pathway, the signal peptide is cleaved off by signal peptidases. nih.gov This cleavage is a critical step in the maturation process, separating the propeptide from its initial targeting signal and allowing it to be further processed and transported through the Golgi apparatus for secretion. In some antimicrobial peptides, such as lantibiotics, a "leader peptide" that does not have the typical characteristics of a signal sequence performs a similar function. nih.gov The machinery for nisin biosynthesis in Lactococcus lactis, for example, is localized at the cell poles, indicating a specific site for modification and transport. researchgate.net
Enzymatic Maturation and Proteolytic Cleavage Pathways
Following the removal of the signal peptide, the resulting propeptide undergoes further enzymatic processing to release the final, active Nigrocin-6N peptide. This maturation involves precise proteolytic cleavage events orchestrated by specific enzymes. nih.govnih.gov
The conversion of inactive proproteins into their biologically active forms is carried out by a class of enzymes known as proprotein convertases (PCs), which are subtilisin-like endoproteases. nih.govnih.gov While the exact proteases responsible for processing the Nigrocin-6N precursor have not been definitively identified, the cleavage patterns observed are consistent with the action of these enzymes. PCs recognize and cleave precursor proteins at specific sites, typically after single or paired basic amino acid residues. researchgate.netnih.gov After the initial cleavage by endoproteases, carboxypeptidases often remove the remaining C-terminal basic residues to yield the mature peptide. nih.gov
The sites where proteolytic cleavage occurs within a protein precursor are defined by specific amino acid sequences. researchgate.netmdpi.com In many neuropeptide and hormone precursors, including those for antimicrobial peptides, the mature peptide sequence is flanked by cleavage sites consisting of pairs of basic amino acids, such as Lysine-Arginine (Lys-Arg or KR), Arginine-Arginine (Arg-Arg or RR), and Lysine-Lysine (Lys-Lys or KK). researchgate.netnih.govresearchgate.net
The generally accepted consensus motif for cleavage is [R/K]–[X]n–[R/K]↓, where R is Arginine, K is Lysine (B10760008), X can be any amino acid, and n is a spacer of 0, 2, 4, or 6 residues. nih.gov Cleavage occurs at the C-terminal side of the basic residue pair. nih.gov For instance, Lys-Arg pairs are almost always cleaved in insect regulatory peptide precursors. researchgate.net The identification of these conserved cleavage sites in the cDNA sequence of the Nigrocin-6N precursor allows researchers to predict the precise sequence of the final, mature peptide. evitachem.com
Diverse Post-Translational Modifications (PTMs) and Their Functional Implications
Post-translational modifications are crucial chemical alterations that occur after a protein is synthesized, and they play a vital role in determining the final structure and function of peptides like Nigrocin-6N. nih.gov These modifications, which go beyond simple proteolytic cleavage, can include a wide range of chemical changes that enhance the peptide's activity, stability, and specificity. researchgate.netnih.govresearchgate.net
A common and functionally significant PTM in many antimicrobial peptides, including members of the nigrocin family, is the amidation of the C-terminus. evitachem.comresearchgate.netnih.gov In this process, the typical carboxyl group (-COOH) at the C-terminus is converted into a carboxamide group (-CONH2). This modification is often templated by a C-terminal glycine (B1666218) residue in the precursor, which is enzymatically cleaved and serves as the amide donor. researchgate.netjmb.or.kr
C-terminal amidation has a profound impact on the peptide's biological properties. It typically enhances the peptide's stability by protecting it from degradation by carboxypeptidases. nih.gov Furthermore, amidation often increases the peptide's net positive charge and can improve its ability to interact with and disrupt the negatively charged membranes of bacteria, leading to higher antimicrobial potency. jmb.or.krnih.gov Studies on other antimicrobial peptides have shown that the amidated form displays significantly higher antibacterial and membrane-disruptive ability compared to its non-amidated (acidic) counterpart. nih.govnih.gov
Formation of Disulfide Bonds (e.g., "Rana box" motif)
A highly conserved feature among many antimicrobial peptides from the Ranidae family, including the nigrocin family, is the "Rana box" motif. mdpi.com This structural element is characterized by a C-terminal heptapeptide (B1575542) sequence, Cys-X-X-X-X-X-Cys, where two cysteine residues flank a sequence of typically four or five other amino acids. mdpi.comnih.gov Following translation of the Nigrocin-6N precursor, an intramolecular disulfide bond is formed between the thiol groups of these two cysteine residues. This oxidation reaction creates a cyclic structure at the C-terminus of the peptide. nih.gov
The specific sequence within the loop of the Rana box can vary among different peptides, contributing to the diversity of this peptide family. mdpi.com In many brevinin-1 (B586460) peptides, a related family, the C-terminal of the precursor consists of a conserved seven-amino-acid sequence: Cys-3X-Lys/Arg-Lys-Cys, which forms the Rana box. nih.gov
| Feature | Description | Source(s) |
| Structure | A C-terminal cyclic motif formed by an intramolecular disulfide bond between two cysteine residues. | nih.gov |
| Composition | Typically a heptapeptide sequence (Cys-(X)4-5-Cys). | mdpi.comnih.gov |
| Peptide Families | Conserved in brevinins, esculentins, ranatuerins, and nigrocins. | mdpi.comnih.gov |
| Proposed Function | Stabilizes peptide conformation; may influence secondary structure formation. | nih.gov |
Other Relevant Covalent Modifications (e.g., phosphorylation, glycosylation, lipidation if applicable)
While disulfide bond formation is a prominent PTM, other modifications can occur. However, for the Nigrocin-6N peptide precursor and related nigrocins, modifications such as phosphorylation and glycosylation are not widely reported in scientific literature.
The most relevant additional covalent modification for this class of peptides is C-terminal amidation . This process is common for many amphibian AMPs and can significantly impact their biological activity and stability. mdpi.com In some peptide engineering studies, the Rana box motif of a nigrocin peptide was removed and replaced with a C-terminally amidated amino acid, such as phenylalanine. nih.govfrontiersin.orgnih.gov This modification, which involves the enzymatic conversion of a C-terminal glycine residue into a terminal amide group, was shown to enhance antimicrobial potency in some cases. nih.govfrontiersin.org
There is currently limited to no specific evidence in the provided research for the following PTMs on the Nigrocin-6N protein precursor:
Phosphorylation: The addition of phosphate (B84403) groups.
Glycosylation: The attachment of sugar moieties.
Lipidation: The covalent attachment of lipid molecules.
Mechanisms by which PTMs Influence Precursor to Mature Peptide Conversion
Post-translational modifications are integral to the multi-step process of converting the inactive Nigrocin-6N precursor protein into the mature, active peptide. This pathway involves folding, stabilization, and specific enzymatic cleavage events.
The initial precursor protein, or prepropeptide, contains a signal peptide that directs it into the secretory pathway, followed by the mature peptide sequence, and often a C-terminal propeptide region which includes the Rana box sequence. researchgate.net The proteolytic processing of these precursors is a critical regulatory mechanism. researchgate.net
Folding and Stabilization: The formation of the disulfide bond to create the Rana box is a key early PTM. This cyclization helps to correctly fold and stabilize the precursor molecule within the endoplasmic reticulum and granular glands. nih.govnih.gov This defined structure is important for presenting the correct cleavage sites to processing enzymes. nih.gov
Proteolytic Cleavage: The maturation of the active peptide requires precise endoproteolytic cleavage of the precursor. This is carried out by a family of enzymes known as proprotein convertases (PCs), such as furin. nih.gov These enzymes recognize and cleave at specific sites, which are typically marked by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg) located at the junctions between the different domains of the precursor. researchgate.netnih.gov The conformation adopted by the precursor, influenced by the folded Rana box, can affect the accessibility of these cleavage sites to the proteases, thereby guiding the maturation process. nih.gov
Role of the Rana Box in Processing vs. Activity: Interestingly, while the Rana box appears important for the initial processing and stabilization, its necessity for the final antimicrobial activity is debated. Several studies have shown that removing or modifying the Rana box from nigrocin and brevinin peptides does not necessarily diminish, and can sometimes even enhance, their antimicrobial potency while reducing toxicity. mdpi.comnih.govnih.govfrontiersin.org This suggests a primary role for the Rana box in ensuring the correct folding and processing of the precursor, rather than as an indispensable component for bacterial cell lysis. For example, in one study, a truncated version of a nigrocin peptide, lacking the Rana box, showed similar antimicrobial activity to the original peptide. nih.gov Another study on Nigrocin-PN concluded that the Rana box was crucial for reducing toxicity without compromising its antibacterial abilities. nih.gov
The conversion from precursor to mature peptide is thus a highly regulated cascade where PTMs, particularly disulfide bond formation, impose structural constraints that guide the precise proteolytic cleavages needed to release the final, active Nigrocin-6N peptide.
| Modification Study | Peptide | Modification | Outcome | Source(s) |
| Nigrocin-HL | Nigrocin-HLD | "Rana box" motif removed. | Similar antimicrobial activity against several strains compared to the original peptide. | nih.govfrontiersin.org |
| Nigrocin-HL | Nigrocin-HLM | "Rana box" replaced with an amidated phenylalanine. | Significantly increased potency, including against MRSA; reduced toxicity. | nih.govfrontiersin.orgnih.gov |
| Nigrocin-PN | Nigrocin-M1 | Cysteine residues of the Rana box replaced with leucine. | Disruption of the disulfide bond; altered secondary structure. | nih.gov |
| Brevinin-2GUb | t-Brevinin-2GUb | "Rana box" removed and C-terminus amidated. | Removal of the Rana box had a slight influence on bioactivities. | mdpi.com |
Structural Biology of Nigrocin 6n Protein Precursor and Mature Peptide Domains
Domain Architecture and Modular Organization of the Precursor
Ribosomally synthesized antimicrobial peptides (AMPs) like Nigrocin-6N originate from a larger precursor peptide. This precursor typically possesses a modular design, generally consisting of an N-terminal leader peptide and a C-terminal core peptide. researchgate.netresearchgate.net This organization is a common strategy observed across various classes of ribosomally synthesized and post-translationally modified peptides (RiPPs).
The precursor peptide's architecture is fundamental to its biosynthesis. It is transcribed and translated into an inactive pre-peptide. mdpi.com The leader peptide sequence is crucial for guiding the precursor to the appropriate cellular machinery for post-translational modifications and transport. researchgate.netresearchgate.net Following these modifications, the leader peptide is typically cleaved by a protease to release the active, mature core peptide. nih.govnih.gov While some complex precursors, like the amyloid precursor protein (APP), feature multiple folded domains such as the E1 and E2 domains connected by flexible linkers, the Nigrocin-6N precursor follows the more streamlined architecture typical of AMPs. nih.gov
Table 1: Domain Organization of a Typical Antimicrobial Peptide Precursor
| Domain | Location | Primary Function |
|---|---|---|
| Leader Peptide | N-Terminus | Recognition by biosynthetic enzymes, cellular transport, maintains inactivity of the core peptide. researchgate.netmdpi.comnih.gov |
| Core Peptide | C-Terminus | Forms the mature, biologically active antimicrobial peptide after modification and cleavage. researchgate.net |
| Cleavage Site | Junction | A specific amino acid sequence recognized by a protease for the release of the mature peptide. nih.gov |
Conformations and Secondary Structural Elements of Mature Nigrocin-6N
The mature Nigrocin-6N peptide adopts a specific three-dimensional conformation in a membrane-like environment, which is essential for its antimicrobial function. Like many AMPs, it is a relatively short peptide, often containing up to 50 amino acids. researchgate.net The conformational flexibility of the peptide backbone is mainly restricted to rotations around the alpha-carbon, as the peptide bond itself is rigid. msu.edu
A predominant secondary structure for many AMPs is the alpha-helix. researchgate.net The tendency of a peptide sequence to form an alpha-helix is influenced by the intrinsic helical propensity of its constituent amino acids. nih.gov Amino acids like Alanine, Leucine, and Arginine are strong helix promoters, while Glycine (B1666218) and Proline are known to be helix breakers. nih.gov
A critical feature for the antimicrobial activity of these helical peptides is their amphipathic character. This refers to the spatial segregation of hydrophobic (non-polar) and hydrophilic (polar) amino acid residues on opposite faces of the helix. researchgate.net This arrangement is crucial for interacting with and disrupting the lipid bilayer of bacterial membranes. The replacement of polar residues with neutral ones on the hydrophilic face can decrease this amphipathicity, which has been shown to reduce the hemolytic activity in related nigrocin family peptides like Nigrosin-OG2. novoprolabs.com
Table 2: Helix Propensity Scale of Selected Amino Acids
| Amino Acid | Propensity (kcal/mol) | Role in α-Helix |
|---|---|---|
| Alanine (Ala) | 0 | Strong Promoter |
| Leucine (Leu) | 0.21 | Promoter |
| Arginine (Arg) | 0.21 | Promoter |
| Lysine (B10760008) (Lys) | 0.26 | Promoter |
| Cysteine (Cys) | 0.68 | Weak |
| Glycine (Gly) | 1 | Breaker |
This scale, derived from experimental studies, indicates the free energy change relative to Alanine for incorporating an amino acid into a solvent-exposed alpha-helix. A lower value indicates a higher propensity. nih.gov
Conserved cysteine residues play a pivotal role in stabilizing the tertiary structure of many peptides through the formation of intramolecular disulfide bridges. nih.gov Cysteine is often highly conserved in functionally critical positions. nih.gov In many antimicrobial peptides derived from frogs, a conserved C-terminal motif known as the 'Rana Box' is present. This feature consists of a loop created by a disulfide bond between two cysteine residues. researchgate.net This covalent linkage is often essential for maintaining the integrity of the peptide's helical structure and, consequently, its biological activity. nih.govresearchgate.net The disulfide bridge reduces the conformational flexibility of the peptide, locking it into a more stable and potent structure. nih.gov
Structure-Function Relationships of Specific Precursor Regions and Mature Domains
Every component of the Nigrocin-6N precursor and the mature peptide has a defined function that is directly related to its structure.
The leader peptide is not merely a disposable segment but a critical functional domain in the biosynthesis of RiPPs. researchgate.net Its primary role is to act as a recognition signal for the cell's post-translational modification machinery. researchgate.netnih.gov For instance, in the biosynthesis of the lantibiotic nisin, specific regions within the leader peptide are essential for interactions with the modification enzymes NisB and NisC. researchgate.netnih.gov The leader peptide ensures that the core peptide is correctly processed. Furthermore, it often keeps the potent core peptide in an inactive state within the producer cell, preventing self-toxicity. mdpi.com Once the modified precursor is secreted, the leader is cleaved, activating the peptide. nih.gov
The antimicrobial efficacy of the mature Nigrocin-6N peptide is directly correlated with its structural features. Two main properties are paramount for potent activity: a net positive charge (cationic character) and an induced amphipathic conformation. researchgate.net
Cationic Charge: The abundance of positively charged amino acid residues (like Lysine and Arginine) allows the peptide to preferentially interact with the negatively charged components of bacterial cell membranes, such as phospholipids.
Amphipathic Structure: Upon interacting with the membrane, the peptide folds into its amphipathic alpha-helical structure. researchgate.net The hydrophobic face of the helix inserts into the non-polar lipid core of the membrane, while the hydrophilic face interacts with the lipid head groups and surrounding water. This interaction disrupts the membrane's integrity, leading to pore formation, leakage of cellular contents, and ultimately, bacterial cell death. researchgate.net
The presence of stabilizing features like the 'Rana Box' disulfide bridge further enhances potency by preserving the optimal helical structure required for membrane disruption. researchgate.net Therefore, the specific sequence and resulting three-dimensional structure of the mature peptide are the ultimate determinants of its antimicrobial power.
Table 3: Summary of Structure-Function Relationships
| Structural Feature | Domain/Region | Functional Consequence |
|---|---|---|
| Modular Architecture | Precursor Protein | Enables sequential biosynthesis, modification, and activation. researchgate.netresearchgate.net |
| Leader Sequence | N-Terminal Precursor | Directs post-translational modification and transport; prevents premature activity. mdpi.comnih.gov |
| Amphipathic α-Helix | Mature Peptide | Facilitates interaction with and disruption of bacterial cell membranes. researchgate.net |
| Cationic Residues | Mature Peptide | Promotes initial electrostatic attraction to negatively charged bacterial surfaces. researchgate.net |
| Disulfide Bridge (e.g., 'Rana Box') | Mature Peptide | Stabilizes the active conformation, enhancing antimicrobial potency. researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| Nigrocin-6N |
| Nigrosin-OG2 |
| Nisin |
| Amyloid Precursor Protein (APP) |
| Alanine |
| Arginine |
| Aspartic acid |
| Cysteine |
| Glycine |
| Leucine |
| Lysine |
Conformational Dynamics and Ligand Binding
No published research data is currently available to detail the conformational dynamics or ligand binding properties of the Nigrocin-6N protein precursor or its resulting mature peptide.
While studies on other antimicrobial peptides, such as Nigrocin-2, have shown that they can adopt α-helical structures in membrane-mimicking environments, similar detailed structural and interaction studies for Nigrocin-6N have not been reported. nih.gov The mechanism of action for many antimicrobial peptides involves a conformational change upon binding to the bacterial membrane, which is a key area of investigation in the field. biorxiv.orgacs.org However, without specific research on Nigrocin-6N, any discussion on its conformational dynamics and ligand binding would be speculative.
Molecular Mechanisms of Action of Mature Nigrocin 6n
Interaction with Cellular Membranes and Permeabilization Mechanisms
The primary mode of action for many antimicrobial peptides, including those in the Nigrocin family, involves the disruption of the microbial cell membrane. This interaction is a key determinant of their antimicrobial efficacy.
Model Systems for Membrane Disruption Studies
Direct studies on the membrane-disrupting capabilities of Nigrocin-6N are not extensively detailed in publicly available literature. However, the characterization of Nigrocin-6N as an all-α helical peptide provides a strong basis for inferring its mechanism through comparison with other well-studied antimicrobial peptides that share this structural motif. evitachem.com The predicted amphipathic nature of this α-helix, with a spatial separation of hydrophobic and hydrophilic residues, is crucial for its insertion into and disruption of lipid bilayers.
To investigate these interactions, researchers typically employ model membrane systems that mimic the composition of bacterial or other target cell membranes. These systems are essential for dissecting the molecular details of peptide-lipid interactions.
| Model System | Description | Relevance to Nigrocin-6N Studies |
| Liposomes/Vesicles | Artificial spherical vesicles composed of a lipid bilayer. The lipid composition can be varied to mimic different cell types (e.g., anionic lipids for bacterial membranes, zwitterionic lipids for mammalian membranes). | Would allow for the study of Nigrocin-6N's ability to induce leakage of encapsulated fluorescent dyes, providing direct evidence of membrane permeabilization. |
| Monolayers | A single layer of lipid molecules at an air-water interface. The insertion of a peptide can be measured by changes in surface pressure. | Could be used to quantify the affinity of Nigrocin-6N for different lipid types and its ability to penetrate the lipid layer. |
| Supported Lipid Bilayers | A planar lipid bilayer deposited on a solid support. Techniques like Atomic Force Microscopy (AFM) can be used to visualize peptide-induced changes in the membrane structure in real-time. | Would enable direct observation of pore formation or other membrane-remodeling events caused by Nigrocin-6N. |
| Live Cells | Using bacterial or fungal cells to directly observe the effects of the peptide on cell viability and membrane integrity through techniques like fluorescent microscopy with membrane potential-sensitive dyes. | Confirmatory studies to validate the findings from model systems and to observe the peptide's effect in a more complex biological context. |
Mechanisms of Pore Formation or Membrane Remodeling
Based on its all-α helical structure, the mature Nigrocin-6N peptide is likely to induce membrane permeabilization through one of the established models for α-helical antimicrobial peptides. These models describe different ways peptides can compromise the integrity of a cell membrane, leading to the leakage of intracellular contents and ultimately, cell death.
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel of the pore.
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this configuration, the lipid monolayers are bent continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
The specific mechanism employed by Nigrocin-6N would depend on factors such as its concentration, the lipid composition of the target membrane, and the peptide's oligomeric state within the membrane.
Intracellular Targets and Biochemical Pathways Modulation
While membrane disruption is a primary mechanism for many antimicrobial peptides, some can also translocate across the membrane and interact with intracellular components, thereby interfering with essential cellular processes.
Inhibition of Nucleic Acid Synthesis or Protein Synthesis (if applicable)
There is currently no specific evidence in the available scientific literature to suggest that Nigrocin-6N directly inhibits nucleic acid or protein synthesis. The primary described mechanism for the broader Nigrocin family is membrane disruption. However, this does not entirely rule out the possibility of intracellular targets, and further research would be required to investigate such potential activities.
Signal Transduction Pathway Interference (e.g., MAPK pathway for other nigrocins)
There is no direct evidence to date that specifically links Nigrocin-6N to the modulation of signal transduction pathways such as the MAPK pathway. While other, distinct peptides may have such functions, this has not been reported for Nigrocin-6N.
Interactions with Host Cellular Components
The interaction of mature Nigrocin-6N with host cellular components is a critical aspect of its immunomodulatory effects. These interactions are not random but are mediated by specific molecular recognitions that trigger downstream signaling events within the host cells. nih.govubc.ca
Mature Nigrocin-6N is predicted to engage with a variety of receptors on the surface of immune cells, thereby modulating their activity. Host defense peptides are known to interact with several classes of receptors, including Toll-like receptors (TLRs), G protein-coupled receptors (GPCRs), and chemokine receptors. nih.govubc.ca For instance, the binding of HDPs to TLRs can influence the production of pro-inflammatory and anti-inflammatory cytokines, thus shaping the nature and intensity of the immune response. frontiersin.orgmdpi.com
The interaction with these receptors can initiate intracellular signaling cascades. Key pathways that are often modulated by HDPs include the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways. nih.govubc.ca Activation of these pathways can lead to the transcription of numerous genes involved in immunity, including those encoding cytokines, chemokines, and other defense molecules. mdpi.commdpi.com This suggests that mature Nigrocin-6N could play a significant role in recruiting other immune cells to the site of infection or injury and in activating their effector functions. ubc.canih.gov
Table 1: Potential Immune Cell Receptors for Mature Nigrocin-6N and Their Downstream Effects
| Receptor Class | Specific Examples | Potential Downstream Effects on Immune Cells |
|---|---|---|
| Toll-like Receptors (TLRs) | TLR2, TLR4 | Modulation of cytokine and chemokine production, enhancement of phagocytosis. |
| G Protein-Coupled Receptors (GPCRs) | Formyl peptide receptors (FPRs) | Chemotaxis of neutrophils and macrophages, induction of cellular activation. |
| Chemokine Receptors | CCR2, CXCR4 | Recruitment of monocytes and T-cells to sites of inflammation. |
Exogenously introduced peptides like mature Nigrocin-6N can influence the host's own production and regulation of endogenous peptides. This modulation can occur through several mechanisms. For example, the inflammatory and cellular stress signals initiated by Nigrocin-6N's interaction with immune cells can lead to the upregulation of the host's own HDPs, such as defensins and cathelicidins. nih.govnih.gov This creates a positive feedback loop that amplifies the initial immune response.
Table 2: Potential Mechanisms of Modulation of Host Endogenous Peptide Systems by Mature Nigrocin-6N
| Mechanism | Description | Potential Outcome |
|---|---|---|
| Transcriptional Upregulation | Induction of host gene expression for endogenous HDPs via signaling pathways like NF-κB. | Increased local concentrations of host defensins and cathelicidins, amplifying the antimicrobial and immunomodulatory response. |
| Competitive Inhibition | Competition with endogenous peptides for binding to receptors or enzymes. | Altered signaling and activity of endogenous peptide systems. |
| Enzymatic Modulation | Influence on the activity of proteases and peptidases involved in the processing and degradation of endogenous peptides. | Changes in the half-life and concentration of active endogenous peptides. |
Biological Roles and Physiological Significance of Nigrocin 6n
Contribution to Innate Immunity and Host Defense Mechanisms
Antimicrobial peptides (AMPs) are fundamental effectors of the innate immune system, a phylogenetically ancient defense mechanism found in all multicellular organisms. nih.govnih.gov The innate immune system provides an immediate, nonspecific response to foreign invaders and is the first line of defense against pathogens. oregonstate.edu AMPs like those in the nigrocin family are crucial to this system, offering broad-based antimicrobial activity against bacteria, fungi, and viruses. nih.govnih.gov They are secreted by innate and epithelial cells and can be induced upon infection or injury. nih.gov The primary function of these peptides is to prevent infection and eliminate invading pathogens, often by disrupting their cellular membranes. nih.govmdpi.com The Nigrocin-2 family of peptides, to which Nigrocin-6N belongs, originates from the skin secretions of frogs, where they serve as a critical chemical defense barrier. nih.govnih.govnih.gov
Peptides derived from nigrocin precursors demonstrate potent capabilities in antimicrobial defense. A notable example is Nigrocin-PN, a broad-spectrum antimicrobial peptide discovered in the skin secretions of the frog Pelophylax nigromaculatus. nih.gov In laboratory and preclinical studies, Nigrocin-PN not only displayed powerful antimicrobial abilities but also effectively reduced pulmonary inflammation caused by Klebsiella pneumoniae. nih.gov Similarly, a modified peptide, nigrocin-HLM, derived from a natural nigrocin identified in Hylarana latouchii, showed significant efficacy in ameliorating lung infections in mice caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The mechanism of action for these peptides often involves the physical disruption of microbial cell membranes. mdpi.comnih.gov Kinetic studies suggest a dual mechanism for Nigrocin-PN: at lower concentrations, it appears to inhibit bacterial reproduction through non-membrane-destructive means, while at higher concentrations, it directly ruptures the bacterial cell membrane. nih.gov This direct action on the physical integrity of the microbial membrane is a hallmark of many AMPs and is believed to be a key factor in their rapid antimicrobial effect. mdpi.com Furthermore, some AMPs can inhibit the synthesis of the bacterial cell wall by binding to precursor molecules like lipid II. mdpi.com
The nigrocin family of peptides exhibits a wide spectrum of activity, targeting various classes of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Nigrocin-PN, for instance, has demonstrated broad antimicrobial capabilities against all tested microorganisms in studies. nih.gov In contrast, a modified analogue, Nigrocin-M1, showed more selective potency, with reduced effectiveness against some Gram-negative bacteria like P. aeruginosa while maintaining its ability against Gram-positive strains. nih.gov
Another peptide, nigrocin-HLM, was found to be potent against the Gram-positive bacterium S. aureus, the Gram-negative bacterium E. coli, and the fungus C. albicans. nih.gov This modified peptide also displayed strong bioactivity against the antibiotic-resistant strain P. aeruginosa. nih.gov The effectiveness of these peptides is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microbe.
Below is an interactive table detailing the antimicrobial activity of a modified nigrocin peptide, nigrocin-HLM.
Table 1: Antimicrobial Activity of Nigrocin-HLM
| Microorganism | Strain | MIC (μM) |
|---|---|---|
| Staphylococcus aureus | ATCC 6538 | 4 |
| Escherichia coli | ATCC 25922 | 8 |
| Candida albicans | ATCC 10231 | 8 |
Developmental and Tissue-Specific Expression Patterns
The expression of specific genes in particular tissues is fundamental to the specialized functions of those tissues. nih.gov While comprehensive developmental expression data for the Nigrocin-6N precursor is not extensively detailed in the literature, its origin provides clear evidence of tissue-specific expression. Nigrocin peptides are characteristically found in the skin secretions of various frog species, such as Pelophylax nigromaculatus and Hylarana latouchii. nih.govnih.govnih.gov This indicates a specialized expression within the granular glands of the frog's skin, which are responsible for producing and secreting a cocktail of biologically active compounds as a defense mechanism. The precursor protein is synthesized in these glands and then processed to release the mature, active peptide onto the skin's surface. nih.gov
Regulation of Physiological Processes Beyond Antimicrobial Activity (e.g., skin homeostasis)
Beyond their direct killing of microbes, antimicrobial peptides are known to have immunomodulatory functions, influencing processes like cell migration, cytokine production, and inflammation, which are vital for tissue homeostasis. nih.govnih.gov Research on nigrocin peptides highlights roles that extend beyond simple antimicrobial action. For example, both Nigrocin-PN and a modified nigrocin-HLM have been shown to significantly ameliorate pulmonary inflammation and edema in preclinical models of bacterial infection. nih.govnih.gov
In the context of skin, a primary site of expression, these peptides must be effective against pathogens without causing significant harm to the host's own cells. Studies have shown that Nigrocin-PN exhibits mild haemolytic activity and has indistinctive cytotoxicity towards normal human skin (HaCaT) and endothelial (HMEC-1) cell lines. nih.gov This low toxicity to host cells is crucial for maintaining skin integrity and homeostasis while providing a robust defense against infection. The "Rana box" motif, a structural feature found in many frog-derived peptides like Nigrocin-PN, is thought to play a role in reducing this toxicity without compromising antibacterial abilities. nih.govnih.gov
Evolutionary and Comparative Biology of Nigrocin 6n Precursors
Phylogenetic Analysis and Diversification of Nigrocin Genes
The evolutionary history of nigrocin genes is characterized by a dynamic process of gene duplication and diversification, leading to a rich repertoire of antimicrobial peptides. Phylogenetic analyses of antimicrobial peptide genes from the black-spotted pond frog, Pelophylax nigromaculatus, have been instrumental in classifying the nigrocin family.
A study focusing on the diversity of antimicrobial peptides in P. nigromaculatus identified several novel clades of nigrocin genes, including Nigrocin-6N mdpi.com. The phylogenetic tree constructed from the nucleotide sequences of the acidic propiece and mature peptide regions revealed that Nigrocin-6N clusters with other newly identified nigrocin families (Nigrocin-2N, -3N, -4N, -5N, and -7N), as well as other known antimicrobial peptide families like brevinin, esculentin, and ranatuerin mdpi.comresearchgate.net. This relationship suggests a common ancestral origin for these diverse peptide families, followed by significant divergence.
The primary mechanism driving the diversification of nigrocin genes, and amphibian antimicrobial peptides in general, is believed to be gene duplication plos.orgnih.govdoaj.org. These duplication events provide the raw genetic material for subsequent evolutionary innovation. Following duplication, individual gene copies can accumulate mutations, leading to novel functionalities and antimicrobial specificities. This process of birth-and-death evolution, where new genes are created by duplication and some are lost over time, contributes to the vast diversity of antimicrobial peptides observed within a single frog species and across different species nih.gov.
The diversification of these gene families is not solely a random process but is thought to be driven by the need to counteract a constantly evolving microbial environment oup.commdpi.com. The expansion of antimicrobial peptide families, like the nigrocins, likely enhances the host's ability to combat a broader spectrum of pathogens mdpi.com.
Conservation of Precursor Architecture and Processing Signals Across Species
Despite the remarkable diversity observed in the mature Nigrocin-6N peptide sequences, their precursor proteins exhibit a highly conserved architectural blueprint, a hallmark of many amphibian antimicrobial peptides researchgate.netmdpi.com. This conserved structure is crucial for the correct synthesis, trafficking, and processing of the final active peptide.
The typical precursor architecture consists of three distinct domains:
A Signal Peptide: This N-terminal sequence directs the precursor protein into the endoplasmic reticulum for secretion.
An Acidic Propeptide: This region is thought to play a role in preventing the mature peptide from exhibiting premature antimicrobial activity within the host's cells and is involved in guiding the precursor to the granular glands for storage oup.comresearchgate.net.
The Mature Peptide: This C-terminal domain is the final, biologically active antimicrobial peptide.
The processing of the precursor to release the mature peptide is a critical step and relies on specific enzymatic cleavage signals. In many amphibian antimicrobial peptide precursors, a Lys-Arg dipeptide motif is a common recognition site for processing enzymes researchgate.net. These endopeptidases cleave the precursor at this specific site, liberating the mature antimicrobial peptide. The conservation of these processing signals across different species and peptide families underscores their fundamental importance in the biosynthesis of these defense molecules nsf.gov.
Adaptive Evolution of Nigrocin-6N in Amphibian Species
The evolution of Nigrocin-6N is not a neutral process but is actively shaped by the selective pressures exerted by the microbial world. This adaptive evolution is evident in the patterns of sequence variation and the co-evolutionary dynamics with the surrounding microbial communities.
Selective Pressures Driving Sequence and Structural Variation
The genes encoding antimicrobial peptides, including the nigrocin family, are subject to various forms of natural selection mdpi.comoup.com. The analysis of nucleotide substitutions in these genes can reveal the evolutionary forces at play.
Negative (Purifying) Selection: This is the most common form of selection observed in many antimicrobial peptide genes. It acts to remove deleterious mutations and maintain the essential functions of the peptide. Most of the antimicrobial peptide genes in P. nigromaculatus have been found to be under negative selection, indicating that their fundamental roles are conserved mdpi.com.
Positive (Diversifying) Selection: This type of selection favors new mutations that may confer an advantage, such as increased efficacy against specific pathogens or the ability to target a broader range of microbes nih.govnih.govelifesciences.org. While less common than negative selection, diversifying selection has been observed in the mature peptide-coding regions of some amphibian antimicrobial peptide families oup.com. This suggests an evolutionary arms race between the frog's immune system and pathogenic microorganisms, where the host continuously evolves new peptide variants to overcome microbial resistance mechanisms.
Balancing Selection: This mode of selection maintains multiple alleles at a particular gene locus within a population. This can be advantageous in environments with a diverse and fluctuating array of pathogens, ensuring that the population as a whole has a varied defensive toolkit.
The structural variation of Nigrocin-6N, particularly in its mature peptide region, is a direct consequence of these selective pressures. The secondary structure of the mature Nigrocin-6N peptide has been predicted to be an all-α conformation, a common structural motif for many antimicrobial peptides that allows them to interact with and disrupt microbial membranes mdpi.com. The selective pressures act on the primary amino acid sequence, which in turn dictates the peptide's three-dimensional structure and its antimicrobial efficacy.
Co-evolution with Microbial Environments
The skin of amphibians is not a sterile surface; it is colonized by a complex community of microorganisms, collectively known as the skin microbiome nih.govfrontiersin.orgfrontiersin.org. This microbial community is not merely a passive bystander but is actively involved in a co-evolutionary relationship with the host's innate immune system, including its antimicrobial peptides like Nigrocin-6N mit.edunih.gov.
The composition of the skin microbiome can influence the selective pressures on antimicrobial peptide genes. For instance, the presence of certain beneficial bacteria that can inhibit the growth of pathogens may reduce the selective pressure for the host to produce a highly diverse or potent array of antimicrobial peptides nih.gov. Conversely, a skin microbiome dominated by potentially pathogenic or opportunistic microbes would exert strong selective pressure for the evolution of novel and effective antimicrobial peptides frontiersin.org.
Furthermore, there is evidence to suggest that the host's own antimicrobial peptides can shape the composition of its skin microbiome nih.gov. Peptides like Nigrocin-6N may selectively inhibit the growth of certain microbes while allowing others to flourish, thereby creating a microbial community that is beneficial to the host's health. This intricate interplay between the host's genetically encoded defenses and its resident microbial community is a dynamic and ongoing process of co-evolution, where each partner influences the evolutionary trajectory of the other.
Advanced Methodological Approaches in Nigrocin 6n Research
High-Throughput Sequencing and Transcriptomic Analysis for Precursor Profiling
Understanding the diversity and expression of Nigrocin-6N precursors begins at the genetic level. Transcriptomic analysis, particularly through the sequencing of cDNA libraries from amphibian skin secretions, has become a cornerstone for identifying novel peptide precursors.
This approach involves:
RNA Extraction: Total RNA is extracted from the skin secretions of the source amphibian. These secretions contain sloughed-off cells, providing a rich source of transcriptomic material.
cDNA Synthesis: The extracted mRNA is reverse-transcribed to create a library of complementary DNA (cDNA).
'Shotgun' Cloning and Sequencing: The cDNAs encoding peptide precursors are cloned. High-throughput sequencing is then applied to this library to rapidly identify a multitude of precursor sequences.
This strategy allows researchers to deduce the putative structures of numerous bioactive peptides, including variants of the Nigrocin-6N family, directly from the genetic blueprint. It provides a comprehensive profile of the potential peptide arsenal of a single species, revealing conserved regions and points of variation within the precursor sequences. A key advantage is the ability to rapidly characterize novel peptides from complex natural sources, even without existing protein sequence information in databases researchgate.net.
Advanced Mass Spectrometry Techniques for PTM and Cleavage Site Mapping
The journey from a partial protein precursor to a final, active Nigrocin peptide is governed by precise post-translational modifications (PTMs) and proteolytic cleavage events. Advanced mass spectrometry (MS) is the primary tool for mapping these critical modifications.
Key Techniques and Applications:
Tandem MS/MS Sequencing: This is used to confirm the primary amino acid sequence of peptides isolated from natural sources, matching them to the structures predicted from cDNA analysis researchgate.net.
PTM Analysis: Many regulatory PTMs exist at low levels, necessitating specific enrichment strategies before MS analysis nih.gov. Affinity purification using antibodies or specific chemical properties can isolate modified peptides from a complex mixture nih.govnih.gov. Fragmentation methods like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are then used to pinpoint the exact location of modifications on the peptide sequence nih.gov.
Cleavage Site Identification: Identifying the precise sites where the precursor is cleaved to release the active peptide is crucial for understanding its biosynthesis. Quantitative proteomics strategies, such as those using isobaric tags like iTRAQ, can distinguish new N-terminals created by proteolytic events from the original N-terminals of proteins in a sample nih.gov. This allows for the precise mapping of protease action on the Nigrocin-6N precursor nih.govnih.gov.
These MS-based methods provide a detailed molecular snapshot of the maturation process, revealing the enzymatic machinery responsible for activating the Nigrocin peptide.
Table 1: Mass Spectrometry Techniques in Nigrocin Precursor Analysis
| Technique | Application | Purpose |
|---|---|---|
| Tandem MS/MS | Peptide Sequencing | Confirms the amino acid sequence of the mature peptide. researchgate.net |
| Affinity Enrichment + MS | PTM Identification | Isolates and identifies low-abundance PTMs like phosphorylation or glycosylation. nih.govnih.gov |
| Quantitative Proteomics (e.g., Q-PICS) | Cleavage Site Mapping | Determines the exact locations of proteolytic cleavage that release the active peptide from the precursor. nih.govnih.gov |
| MALDI-TOF/TOF | Peptide Analysis | Used in conjunction with quantitative methods to analyze tagged N-terminal peptides and identify cleavage sites. nih.gov |
Genetic Engineering and Mutagenesis for Structure-Function Elucidation
To understand how the structure of a Nigrocin peptide relates to its biological function, researchers employ genetic engineering and site-directed mutagenesis. By systematically altering the peptide's amino acid sequence, the functional importance of specific residues or domains can be determined.
A prominent example is the study of the highly conserved "Rana box," a heptapeptide (B1575542) motif with a disulfide bridge found at the C-terminus of many Nigrocin peptides nih.gov. To probe its role, researchers synthesized a modified version of a natural peptide, nigrocin-HL, in which the entire Rana box motif was removed (creating nigrocin-HLM) nih.gov.
Subsequent analysis revealed that:
Helicity Increased: The modified peptide, despite losing a structured domain, exhibited significantly higher α-helicity in a membrane-mimicking environment nih.gov.
Hydrophobicity Decreased: The removal of the C-terminal domain resulted in a less hydrophobic molecule nih.gov.
Antimicrobial Potency Changed: The modified peptide showed enhanced and broader potency against various bacterial strains nih.gov.
Table 2: Comparison of Natural vs. Modified Nigrocin Peptide
| Property | Nigrocin-HL (Natural) | Nigrocin-HLM (Modified) | Finding |
|---|---|---|---|
| Structure | Contains C-terminal "Rana box" | "Rana box" deleted | Demonstrates targeted modification. nih.gov |
| α-Helicity | 31.28% | 50.67% | Shorter sequence led to increased helicity. nih.gov |
| Hydrophobicity | Higher | Lower | Modification altered physicochemical properties. nih.gov |
| Antimicrobial Activity | Potent | Enhanced and broader potency | The "Rana box" is not indispensable for activity. nih.gov |
Biophysical Techniques for Studying Peptide-Membrane Interactions
The primary mechanism of action for many Nigrocin-related antimicrobial peptides (AMPs) involves interaction with and disruption of microbial cell membranes springernature.commdpi.commdpi.com. A suite of biophysical techniques is used to characterize these interactions in detail, often using model membrane systems like liposomes or vesicles.
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptide. For many AMPs, a transition from a random coil in aqueous solution to an α-helical structure occurs upon binding to a lipid membrane, a change readily detected by CD nih.gov.
Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues or the use of fluorescent labels can provide information on the peptide's environment. Fluorescence quenching experiments, for instance, can determine how deeply the peptide inserts into the lipid bilayer qut.edu.aumdpi.com.
Membrane Permeabilization Assays: These assays directly measure the peptide's ability to disrupt membrane integrity. In a calcein leakage assay, a fluorescent dye is entrapped within vesicles; peptide-induced pore formation causes the dye to leak out, resulting in a measurable increase in fluorescence springernature.comresearchgate.net. Similarly, potential-sensitive dyes can be used with live bacteria to measure membrane depolarization springernature.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about the peptide when it is bound to membrane mimetics like micelles or bicelles researchgate.net. Solid-state NMR can even be used to determine the precise orientation and dynamics of the peptide within a lipid bilayer researchgate.net.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of the peptide to bacterial cells or model membranes, providing thermodynamic data on the binding affinity and stoichiometry nih.gov.
Table 3: Biophysical Techniques for Peptide-Membrane Interaction Analysis
| Technique | Information Gained | Example Application |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure (e.g., α-helix formation). nih.gov | Observing the conformational change of Nigrocin upon membrane binding. |
| Fluorescence Quenching | Depth of peptide insertion into the membrane. qut.edu.aumdpi.com | Determining if Nigrocin fully inserts or remains on the surface of the bacterial membrane. |
| Calcein Leakage Assay | Membrane disruption and pore formation. springernature.comresearchgate.net | Quantifying the ability of Nigrocin to permeabilize bacterial model membranes. |
| NMR Spectroscopy | High-resolution 3D structure and orientation in the membrane. researchgate.net | Elucidating the atomic-level structure of the membrane-bound Nigrocin peptide. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics. nih.gov | Measuring the strength and nature of the interaction between Nigrocin and bacterial surfaces. |
In Vitro Cellular Assays for Investigating Molecular Mechanisms
While membrane disruption is a common mechanism for AMPs, some peptides can also translocate across the membrane to act on intracellular targets mdpi.comsemanticscholar.orgnih.gov. In vitro cellular assays are essential for moving beyond model membranes to probe the peptide's effects on living cells and uncover specific molecular pathways.
For example, research on the related peptide Nigrocin-OA27 has shown that its activity is not limited to antimicrobial effects. Cellular assays using B16 melanoma cells demonstrated that Nigrocin-OA27 can inhibit melanin synthesis frontiersin.orgresearchgate.net.
Key findings from these assays include:
Reduced Tyrosinase Activity: The peptide was found to decrease the activity of tyrosinase, a key enzyme in the melanin production pathway, within the B16 cells frontiersin.org.
Pathway Elucidation: Further investigation showed that the peptide acts by inhibiting the MITF/TYR pathway, a central regulatory axis in melanogenesis researchgate.net.
These types of assays are critical for discovering novel functions of Nigrocin peptides beyond their role in innate immunity and for understanding the specific molecular targets they modulate within a cell.
Computational Biology and Bioinformatics for Sequence, Structure, and Pathway Analysis
Computational and bioinformatic tools are indispensable throughout the research process, from initial discovery to detailed mechanistic analysis.
Sequence Analysis: Following high-throughput sequencing, bioinformatic tools are used to assemble, annotate, and compare precursor sequences. This allows for the identification of conserved elements like signal peptides, acidic spacer regions, and motifs like the "Rana box" nih.gov.
Structure Prediction: For peptides where experimental structures are unavailable, computational modeling is used to predict their three-dimensional conformations. Tools like I-TASSER can generate 3D models, which are then evaluated for quality using programs like PROCHECK to analyze their stereochemical properties (e.g., Ramachandran plots) nih.gov.
Molecular Docking: This technique predicts how a peptide might bind to a specific protein target. For example, molecular docking was used to simulate the interaction between a melanin-inhibiting peptide and the catalytic site of tyrosinase, providing a hypothesis for how the peptide prevents the enzyme from binding its substrate, L-Dopa frontiersin.org.
Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic-level view of the dynamic interactions between a peptide and a lipid bilayer over time tandfonline.com. These simulations can reveal how the peptide inserts into the membrane, the stability of the resulting structure, and the specific lipid-peptide interactions that drive the process tandfonline.com.
These computational approaches complement experimental data, providing powerful predictive models and deeper insights into the structural and dynamic aspects of Nigrocin-6N function.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate the functional role of Nigrocin-6N protein precursor?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure questions. For example:
- P : Nigrocin-6N in [specific biological context, e.g., neurodevelopment];
- I : Knockdown/overexpression;
- C : Wild-type vs. mutant isoforms;
- O : Impact on cellular pathways (e.g., apoptosis, signaling).
This approach ensures alignment with hypothesis-driven experimental design and systematic literature review protocols .
Q. What bioinformatics tools are recommended for preliminary structural and functional analysis of Nigrocin-6N?
- Methodological Answer :
- Sequence alignment : Use Clustal Omega or MAFFT to compare Nigrocin-6N with homologs (e.g., UniProtKB entries) to identify conserved domains.
- Homology modeling : Tools like SWISS-MODEL or Phyre2 can predict tertiary structure based on templates with >30% sequence identity.
- Functional annotation : InterProScan or Pfam to map domains (e.g., signal peptides, catalytic sites).
Document discrepancies between predicted and empirical data to refine hypotheses .
Q. How should researchers design experiments for the expression and purification of Nigrocin-6N in heterologous systems?
- Methodological Answer :
- Vector selection : Use pET or Baculovirus systems with codon optimization for eukaryotic expression.
- Tagging : Incorporate His-tags for immobilized metal affinity chromatography (IMAC) or FLAG-tags for immunoprecipitation.
- Solubility optimization : Test detergents (e.g., CHAPS) or fusion partners (e.g., GST) for membrane-associated regions.
Validate purity via SDS-PAGE and mass spectrometry, reporting buffer conditions and protease inhibitors to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory functional data on Nigrocin-6N across studies be resolved?
- Methodological Answer :
- Multi-technique validation : Combine in vitro assays (e.g., SPR for binding kinetics) with in situ techniques (e.g., CRISPR-Cas9 knockouts followed by RNA-seq).
- Context-specific analysis : Evaluate tissue-specific post-translational modifications (PTMs) via phosphoproteomics or glycosylation profiling.
- Bias assessment : Apply NIH guidelines for preclinical reporting to ensure experimental variables (e.g., pH, temperature) are explicitly documented .
Q. What advanced techniques are suitable for determining the tertiary structure and dynamic interactions of Nigrocin-6N?
- Methodological Answer :
- NMR spectroscopy : Use 1H-15N HSQC experiments to map backbone dynamics and ligand-binding interfaces (requires isotopic labeling).
- Cryo-EM : Resolve large complexes (>150 kDa) at near-atomic resolution; pair with crosslinking MS for validation.
- Molecular dynamics (MD) simulations : Tools like GROMACS can model conformational changes under physiological conditions.
Integrate raw data (e.g., NOESY peaks) into public repositories like NMRbox for community validation .
Q. How can interdisciplinary approaches address knowledge gaps in Nigrocin-6N’s role in disease pathways?
- Methodological Answer :
- Systems biology : Combine transcriptomics (RNA-seq) with protein-protein interaction networks (BioPlex) to map pathways.
- CRISPR screens : Perform genome-wide knockout screens to identify synthetic lethal partners.
- Patient-derived models : Use iPSC-derived organoids to study Nigrocin-6N mutations in a humanized context.
Publish negative results and protocol modifications to accelerate collaborative problem-solving .
Q. What strategies ensure reproducibility when studying Nigrocin-6N in preclinical models?
- Methodological Answer :
- Standardized protocols : Adopt ARRIVE guidelines for animal studies, detailing strain, age, and environmental controls.
- Blinded analysis : Use automated image analysis (e.g., ImageJ macros) for immunohistochemistry quantification.
- Data sharing : Deposit raw datasets in Zenodo or Figshare with metadata aligned with FAIR principles.
Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .
Grant and Publication Guidance
Q. How can researchers demonstrate feasibility in grant proposals targeting Nigrocin-6N?
- Methodological Answer :
- Preliminary data : Include Western blots showing successful expression in target cell lines or co-IP results validating interactions.
- Risk mitigation : Propose alternative methods (e.g., alternative expression systems) if initial attempts fail.
- Collaboration plans : Highlight access to core facilities (e.g., cryo-EM, synchrotron beamlines) in the grant application.
Align with NIH criteria for innovation and significance, citing gaps in existing literature .
Q. What are the critical elements to include in a manuscript investigating Nigrocin-6N’s biochemical activity?
- Methodological Answer :
- Methods : Detail buffer compositions, centrifugation parameters, and software settings (e.g., NMR processing scripts).
- Validation : Provide negative controls (e.g., scrambled siRNA) and statistical tests (e.g., ANOVA with post-hoc corrections).
- Data availability : Share alignment files (e.g., .fasta) in supplementary materials or public databases.
Follow Journal of Biological Chemistry standards for structural studies and COSMIN guidelines for methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
